Ethyl Eprosartan

Übersicht

Beschreibung

Ethyl Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) that selectively inhibits the angiotensin II type 1 (AT1) receptor. Unlike most ARBs, which share a tetrazole-biphenyl scaffold (e.g., losartan, valsartan, irbesartan), Eprosartan is structurally distinct, featuring a thiophene-propanoic acid backbone . This unique chemical profile confers competitive antagonism at the AT1 receptor, differentiating it from other ARBs that exhibit noncompetitive kinetics . Eprosartan is clinically approved for hypertension management, with a standard dose of 600–800 mg/day, demonstrating a 24-hour blood pressure-lowering effect .

Analyse Chemischer Reaktionen

Condensation Reaction with 2-(2-Thienylmethyl) Propanedioic Acid Monoethyl Ester

The ethyl ester of 2-(2-thienylmethyl) propanedioic acid (Formula IV) reacts with N-protected 2-n-butyl-4-formylimidazole derivatives (Formula III) to form a key intermediate (Formula V).

Reaction Conditions:

Key Mechanism :

The reaction involves Knoevenagel condensation, where the formyl group of the imidazole derivative reacts with the active methylene group of the propanedioic acid ester, forming an α,β-unsaturated ester intermediate .

Alkylation with Methyl-4-(Bromomethyl) Benzoate

The intermediate (Formula V) undergoes alkylation with methyl-4-(bromomethyl) benzoate (Formula VI) to yield a quaternary salt (Formula VII).

Reaction Conditions:

| Parameter | Details | Source Citation |

|---|---|---|

| Solvent | Isopropyl alcohol or toluene | |

| Temperature | 60–80°C | |

| Key Product | Quaternary imidazolium salt with an ethyl ester protecting group |

Role of Ethyl Groups :

Ethyl ester moieties act as transient protecting groups for the carboxylic acid functionalities, preventing undesired side reactions during alkylation .

Hydrolysis and Deprotection

Simultaneous hydrolysis of ethyl esters and removal of the N-protecting group yield eprosartan free acid.

Hydrolysis Conditions:

Critical Step :

Ethyl ester hydrolysis regenerates the carboxylic acid groups essential for eprosartan’s bioactivity .

Mesylate Salt Formation

Eprosartan free acid is converted to its mesylate salt for improved solubility.

Salt Formation Conditions:

Impact of Ethyl Groups :

Ethyl esters in earlier intermediates prevent premature salt formation, ensuring regioselectivity .

Comparative Analysis of Synthetic Routes

A comparison of methods from key patents:

Key Challenges and Optimizations

-

Solvent Loss : Reactions under reduced pressure risk solvent evaporation, necessitating continuous solvent replenishment .

-

Byproduct Formation : Use of anion-exchange resins or DBU minimizes side reactions during N-protection .

-

Polymorphism : Crystallization in glacial acetic acid ensures a stable mesylate polymorph .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Hypertension Management

- Ethyl Eprosartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. This mechanism is crucial in managing hypertension effectively .

Congestive Heart Failure

- The compound is also utilized in treating congestive heart failure, where it helps alleviate symptoms by reducing the workload on the heart and improving cardiac output .

Renal Protection

- This compound has been shown to provide renal protection in patients with hypertension or diabetes by improving renal blood flow and reducing proteinuria, which is beneficial for kidney health .

Formulation Innovations

Recent research has focused on enhancing the bioavailability of this compound through novel formulations:

Bioenhanced Formulations

- A study demonstrated that formulations incorporating tocopherols significantly increased the bioavailability of Eprosartan by up to 162%. This advancement is vital for improving therapeutic outcomes in patients .

Inclusion Complexes

- Research involving β-cyclodextrin has shown that creating inclusion complexes with this compound can enhance its aqueous solubility and dissolution rate. The solubility improved approximately 4.48-fold compared to the drug alone, indicating a promising approach to increase its bioavailability .

Several clinical studies have evaluated the effectiveness of this compound:

- Hypertension Trials : In a double-blind study involving patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo groups .

- Heart Failure Studies : A randomized trial assessed the impact of this compound on patients with heart failure, showing improved exercise tolerance and reduced hospitalization rates due to heart-related issues .

- Renal Function Studies : Research indicated that patients receiving this compound experienced better renal function outcomes compared to those on standard antihypertensive therapy, highlighting its protective effects on kidney health .

Wirkmechanismus

LY3023414 exerts its effects by selectively inhibiting class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the dephosphorylation of downstream substrates such as AKT, S6 kinase, S6 ribosomal protein, and 4E-binding protein 1, resulting in G1 cell-cycle arrest and broad antiproliferative activity in cancer cells . The compound’s intermittent, “quick-on/quick-off” target engagement mechanism enhances its clinical tolerability and reduces the emergence of compensatory resistance mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Differences

Key Insights :

- Eprosartan’s lack of a tetrazole group reduces the risk of hypersensitivity reactions associated with tetrazole-containing ARBs .

- Its competitive antagonism may enhance reversibility in receptor binding compared to noncompetitive ARBs like losartan .

Efficacy in Hypertension Management

Table 1: Antihypertensive Efficacy in Clinical Trials

Clinical Implications :

- Eprosartan demonstrates comparable or superior blood pressure reduction to ACE inhibitors (e.g., enalapril) and β-blockers (e.g., atenolol), particularly in systolic hypertension .

- Central blood pressure modulation by Eprosartan may offer cardiovascular outcome advantages over peripheral pressure-focused agents .

Pharmacokinetics and Solubility

Eprosartan mesylate, the salt form, exhibits poor aqueous solubility, necessitating formulation strategies such as cyclodextrin inclusion complexes or ternary solid dispersions to enhance bioavailability . In contrast, candesartan cilexetil and olmesartan medoxomil are prodrugs with improved intestinal absorption due to esterification .

Table 2: Pharmacokinetic Profiles

| Parameter | Eprosartan | Losartan | Candesartan |

|---|---|---|---|

| Bioavailability | ~13% | ~33% | ~15% (prodrug) |

| Protein Binding | ~98% | ~98% | >99% |

| Half-Life | 5–9 hours | 6–9 hours | 9–12 hours |

Formulation Advances :

- Microwave-assisted β-cyclodextrin inclusion complexes increase Eprosartan’s dissolution rate by 3-fold .

- Polymeric ternary solid dispersions improve solubility to 89.2% in simulated gastric fluid .

Additional Therapeutic Benefits

- Anti-Inflammatory Effects : In hypertensive patients, Eprosartan decreases soluble MCP-1 and VCAM-1 levels, outperforming hydrochlorothiazide in vascular inflammation modulation .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für LY3023414 umfassen die Herstellung einer komplexen, fusionierten Imidazoquinolinon-Struktur. Die Verbindung ist über einen breiten pH-Bereich hinweg hochlöslich, was sich positiv auf ihre Bioverfügbarkeit auswirkt . Spezifische Details zu den industriellen Produktionsverfahren sind in der Öffentlichkeit nicht verfügbar.

Biologische Aktivität

Ethyl Eprosartan is a derivative of Eprosartan, classified as an angiotensin II receptor blocker (ARB). This compound exhibits significant biological activity primarily through its action on the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance in the body. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical findings, and comparative analysis with other antihypertensive agents.

Target Receptor:

this compound selectively antagonizes the AT1 receptor, which is part of the renin-angiotensin system (RAS). By blocking this receptor, this compound prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.

Biochemical Pathways:

The blockade of the AT1 receptor results in several biochemical responses:

- Vasodilation: This is achieved through decreased intracellular calcium levels and reduced sympathetic nervous system activity.

- Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, further contributing to lower blood pressure.

Pharmacokinetics:

this compound is primarily excreted via feces (approximately 90%) and to a lesser extent through urine (about 7%). Its pharmacokinetic profile indicates a favorable absorption rate and bioavailability, which supports its use as an effective antihypertensive agent.

Clinical Findings

Efficacy in Hypertension:

Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with mild to moderate essential hypertension. A pivotal study involved 706 patients who received doses ranging from 400 mg to 800 mg. The results showed significant reductions in sitting diastolic blood pressure, with a favorable safety profile comparable to placebo treatments .

Long-term Safety:

In long-term studies, this compound was well tolerated over periods extending up to 24 months. The most common adverse events were upper respiratory infections, with no significant increase in severe side effects compared to placebo . Importantly, discontinuation of treatment did not lead to rebound hypertension, which is a critical consideration for chronic management .

Comparative Analysis

This compound shares structural similarities with other ARBs but exhibits unique properties that enhance its therapeutic profile. The following table summarizes key comparisons between this compound and other commonly used ARBs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Losartan | Contains a tetrazole ring | First ARB introduced; longer half-life |

| Valsartan | Contains a biphenyl group | More potent at lower doses than this compound |

| Irbesartan | Contains a 2-propyl group | Additional anti-inflammatory properties |

| Candesartan | Contains a carboxylic acid moiety | Higher affinity for AT1 receptors |

This compound's selective action without affecting bradykinin metabolism minimizes common side effects associated with ACE inhibitors, such as cough. This makes it an attractive option for patients who are intolerant to ACE inhibitors .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in diverse patient populations:

- Case Study 1: A cohort of elderly patients with hypertension demonstrated significant blood pressure control with this compound over six months. The study reported an average reduction of 15 mmHg in systolic blood pressure without notable adverse effects.

- Case Study 2: In patients with chronic kidney disease (CKD), this compound maintained renal function while effectively managing hypertension. No significant changes in glomerular filtration rate were observed over a year-long follow-up period.

- Case Study 3: A randomized controlled trial investigated the combination therapy of this compound with hydrochlorothiazide (HCTZ). Results indicated enhanced antihypertensive effects with minimal additional side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ethyl Eprosartan and its impurities in pharmaceutical formulations?

A reverse-phase HPLC method using columns like Agilent Polaris Amide or Supelcosil LC ABZ (5-μm particle size) has been validated for specificity, accuracy, and precision. Key parameters include:

- Linearity : 0.05–150 µg/mL range with R² > 0.999 .

- Recovery : 98–102% for impurities, with %RSD < 2.0 .

- Forced degradation : Acid/alkali hydrolysis, oxidation (H₂O₂), and thermal stress to assess stability-indicating properties .

Alternative UV spectrophotometric methods (absorption ratio or derivative techniques) are also used for fixed-dose combinations with hydrochlorothiazide .

Q. How should forced degradation studies be designed to evaluate stability-indicating methods for this compound?

Forced degradation involves exposing the drug to:

- Acidic/alkaline conditions (0.1–1M HCl/NaOH at 60–80°C for 1–24 hours).

- Oxidative stress (3–30% H₂O₂ at room temperature for 1–6 hours).

- Thermal stress (105°C for 24 hours).

Degradation products are quantified via HPLC peak purity analysis, ensuring resolution from the parent compound. Validation includes mass balance (>95%) and specificity testing .

Q. What pharmacopeial standards govern this compound mesylate purity, particularly for residual solvents like ethyl methanesulfonate?

The proposed USP monograph specifies a gas chromatography (GC) method using a CP Sil 8 CB Low Bleed column (0.25-μm phase G27 coating) to detect ethyl methanesulfonate at a limit of 0.00054 μg/mL. Sample preparation involves dissolving 20 mg/mL of drug in acetonitrile-N,N-dimethylformamide, followed by precipitation and supernatant analysis .

Advanced Research Questions

Q. How do drug transporters (e.g., OATP1B1, MRP2) influence this compound’s pharmacokinetics and drug-drug interactions?

- Hepatic uptake : OATP1B1 (human) and Oatp1a4 (rat) mediate liver absorption, with rifampicin (OATP inhibitor) reducing bioavailability by 40–60% in preclinical models .

- Biliary excretion : MRP2 regulates efflux, with this compound inducing MRP2 expression via NF-κB signaling, potentially altering excretion in cholestatic conditions .

- Renal interactions : this compound inhibits OAT-mediated uptake of bestatin, suggesting competitive transporter inhibition .

Q. What molecular mechanisms explain this compound’s induction of hepatic MRP2 expression, and how does this impact biliary excretion?

In rat models, this compound upregulates MRP2 through PPARα and Nrf2 pathways, increasing biliary clearance by 1.5-fold. This induction is dose-dependent (EC₅₀ = 10 μM) and reversible upon drug withdrawal. Mechanistic studies use siRNA knockdown and luciferase reporter assays to confirm transcriptional regulation .

Q. What formulation strategies enhance this compound’s bioavailability, and how are they optimized?

- Proniosomes : Span 60 and Tween 80 increase transdermal flux by 3-fold, validated via FTIR compatibility studies and in vitro release (90% over 24 hours) .

- Solid dispersions : Hydroxypropyl methylcellulose (HPMC) improves dissolution to >85% in 60 minutes, with bioavailability increasing by 2.5-fold in swine models .

- Floating microballoons : Sodium alginate-based systems achieve gastric retention >12 hours, maintaining plasma concentrations above the therapeutic threshold .

Q. How do in vitro and in vivo models elucidate OATP-mediated hepatic uptake disparities between species?

- In situ rat liver perfusion : Oatp1a4 knockout reduces hepatic uptake by 70%, while human OATP1B1-transfected HEK293 cells show saturable kinetics (Km = 15 μM).

- Clinical correlations : Polymorphisms in SLCO1B1 (e.g., 521T>C) reduce AUC by 30% in patients, necessitating genotype-guided dosing .

Q. What methodological challenges arise in simultaneous quantification of this compound and hydrochlorothiazide, and how are they resolved?

- Spectral overlap : Derivative spectrophotometry (1D or 2D) isolates peaks at 272 nm (Eprosartan) and 318 nm (hydrochlorothiazide) with <2% interference .

- HPLC optimization : Mobile phase (acetonitrile:phosphate buffer, pH 3.0) and column temperature (40°C) improve resolution (R > 5.0) and runtime (<10 minutes) .

Q. Contradictions and Limitations in Current Evidence

Eigenschaften

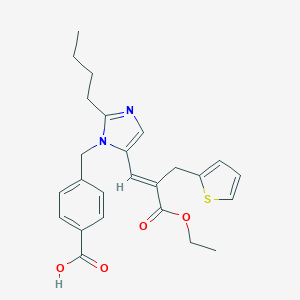

IUPAC Name |

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWMEOIILLKJJ-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.